

# Spectroscopic and Structural Analysis of Ethyl Anthracene-9-Carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl anthracene-9-carboxylate*

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This technical guide provides an in-depth overview of the spectroscopic data for **Ethyl Anthracene-9-carboxylate**, a molecule of interest in materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Molecular Structure and Properties

**Ethyl anthracene-9-carboxylate** ( $C_{17}H_{14}O_2$ ) is an ester derivative of 9-anthracenecarboxylic acid.<sup>[1]</sup> Its chemical structure consists of an ethyl ester group attached to the 9-position of an anthracene core.

Chemical Structure:

Key Physicochemical Properties:<sup>[1]</sup>

- Molecular Formula:  $C_{17}H_{14}O_2$
- Molecular Weight: 250.29 g/mol
- Appearance: White powder
- Melting Point: 381–382 K

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl anthracene-9-carboxylate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data[2]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1.53	t	7.1	-CH <sub>3</sub>
4.68	q	7.1	-O-CH <sub>2</sub> -
7.45 - 7.55	m	-	Aromatic H (4H)
8.01 - 8.05	m	-	Aromatic H (2H)
8.49	s	-	Aromatic H (1H, H-10)
8.64 - 8.67	m	-	Aromatic H (2H)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data[2]

Chemical Shift ( $\delta$ , ppm)	Assignment
14.4	-CH <sub>3</sub>
61.3	-O-CH <sub>2</sub> -
124.7	Aromatic CH
125.1	Aromatic C (quaternary)
126.4	Aromatic CH
126.8	Aromatic CH
128.4	Aromatic CH
128.5	Aromatic C (quaternary)
129.5	Aromatic CH (C-10)
130.9	Aromatic C (quaternary)
168.9	C=O (Ester)

Table 3: Infrared (IR) Spectroscopy Data[2]

Wavenumber (cm <sup>-1</sup> )	Assignment
3053	Aromatic C-H stretch
2981, 2937	Aliphatic C-H stretch
1715	C=O (Ester) stretch
1248, 1172	C-O (Ester) stretch
885, 792, 735	Aromatic C-H bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data[2][3]

m/z	Relative Intensity	Assignment
250	100%	$[M]^+$ (Molecular Ion)
221		$[M - C_2H_5]^+$
205		$[M - OC_2H_5]^+$
176		$[M - COOC_2H_5]^+$

## Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

### Synthesis and Purification:[2]

**Ethyl anthracene-9-carboxylate** was synthesized by reacting 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine. The reaction mixture was refluxed, followed by extraction and purification. The final product was obtained as a white powder after recrystallization from acetone.[2]

### NMR Spectroscopy:[2]

$^1H$  and  $^{13}C$  NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform ( $CDCl_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy:[2]

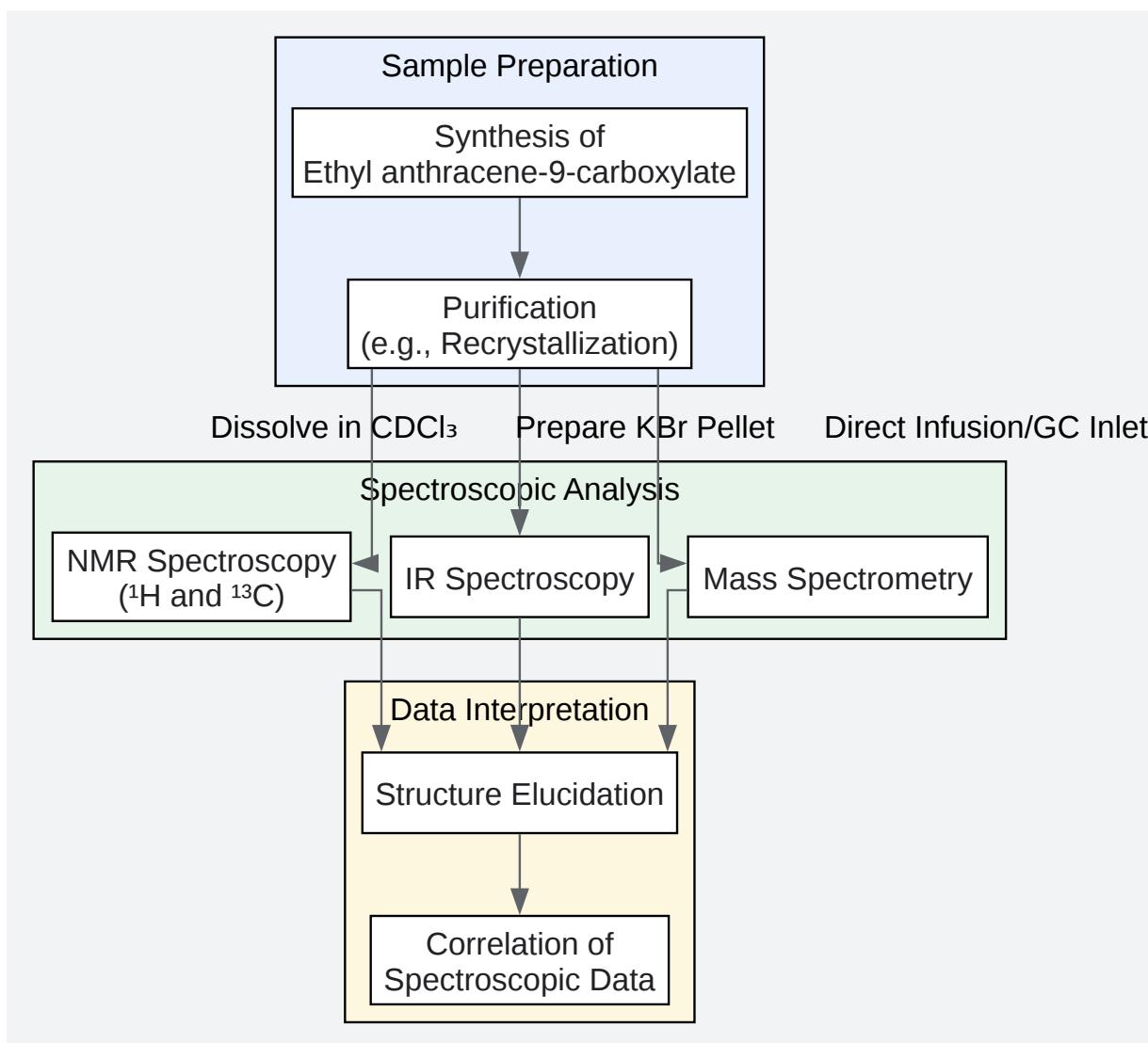
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet.

### Mass Spectrometry (MS):

Mass spectral data were acquired using a mass spectrometer with electron ionization (EI).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl anthracene-9-carboxylate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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## References

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